molecular formula C11H12O B14347102 (2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane CAS No. 90859-32-8

(2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane

Cat. No.: B14347102
CAS No.: 90859-32-8
M. Wt: 160.21 g/mol
InChI Key: FGUOGASYJFVXPF-WDEREUQCSA-N
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Description

(2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane is a chiral epoxide compound characterized by the presence of an ethenyl group and a 2-methylphenyl group attached to an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane can be achieved through several methods. One common approach involves the asymmetric epoxidation of alkenes using chiral catalysts. For instance, the Sharpless epoxidation method can be employed, where a chiral catalyst such as titanium isopropoxide and diethyl tartrate is used in the presence of tert-butyl hydroperoxide to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on enzymes and other proteins. This reactivity is exploited in enzyme inhibition studies and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane is unique due to its specific combination of an ethenyl group and a 2-methylphenyl group attached to the oxirane ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various synthetic and research applications .

Properties

CAS No.

90859-32-8

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(2S,3R)-2-ethenyl-3-(2-methylphenyl)oxirane

InChI

InChI=1S/C11H12O/c1-3-10-11(12-10)9-7-5-4-6-8(9)2/h3-7,10-11H,1H2,2H3/t10-,11+/m0/s1

InChI Key

FGUOGASYJFVXPF-WDEREUQCSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2[C@@H](O2)C=C

Canonical SMILES

CC1=CC=CC=C1C2C(O2)C=C

Origin of Product

United States

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